1-(tert-Butoxy)-2-chloro-4-fluorobenzene CAS number
1-(tert-Butoxy)-2-chloro-4-fluorobenzene CAS number
An In-depth Technical Guide to 1-(tert-Butoxy)-2-chloro-4-fluorobenzene
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Structural Elucidation
1-(tert-Butoxy)-2-chloro-4-fluorobenzene is a substituted aromatic compound featuring a benzene ring functionalized with a tert-butoxy group, a chlorine atom, and a fluorine atom. The strategic placement of these substituents imparts unique electronic and steric properties, making it an attractive intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where halogenated motifs are prevalent.[1][2][3] The tert-butoxy group can serve as a bulky, lipophilic element and a protecting group for the phenolic hydroxyl, which can be deprotected under acidic conditions.
Note on CAS Number: An extensive search of chemical databases did not yield a specific CAS Registry Number for 1-(tert-butoxy)-2-chloro-4-fluorobenzene, suggesting it may be a novel or less-commercially available compound. The information presented herein is based on established synthetic methodologies and the known properties of its constituent functional groups and related analogs.
Physicochemical Properties (Predicted)
The physicochemical properties of 1-(tert-butoxy)-2-chloro-4-fluorobenzene can be predicted based on its structure and by comparison with analogous compounds such as 1-(tert-butoxy)-4-chlorobenzene (CAS: 18995-35-2).[4][5][6][7][8]
| Property | Predicted Value/Information | Rationale & References |
| Molecular Formula | C10H12ClFO | Based on atomic composition. |
| Molecular Weight | 202.65 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic ethers.[6] |
| Boiling Point | ~220-240 °C | Extrapolated from related structures. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). | The hydrophobic tert-butyl group and aromatic ring dominate.[6] |
| Density | ~1.1-1.2 g/mL | Based on the densities of similar halogenated aromatics. |
Synthesis and Mechanism
The most logical and widely applicable method for the synthesis of 1-(tert-butoxy)-2-chloro-4-fluorobenzene is the Williamson ether synthesis .[9][10][11] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting the sodium or potassium salt of 2-chloro-4-fluorophenol with a tert-butyl halide or an equivalent electrophile.
Retrosynthetic Analysis
A retrosynthetic approach logically breaks down the target molecule into readily available starting materials.
Retrosynthetic analysis of the target molecule.
Synthesis of the Key Precursor: 2-Chloro-4-fluorophenol
The starting material, 2-chloro-4-fluorophenol, is a crucial intermediate. It can be synthesized by the regioselective chlorination of 4-fluorophenol. A patented method describes the chlorination of 4-fluorophenol with a chlorinating agent in the presence of water, which provides good yields and high selectivity.[12]
Synthesis of 2-chloro-4-fluorophenol.
Williamson Ether Synthesis Protocol
The Williamson ether synthesis proceeds via an SN2 mechanism.[11][13] The phenoxide, generated by deprotonating 2-chloro-4-fluorophenol with a strong base, acts as the nucleophile, attacking the electrophilic carbon of the tert-butyl source. It is important to note that using a sterically hindered electrophile like a tert-butyl halide with a strong base can favor the E2 elimination pathway.[9][13] Therefore, reaction conditions must be carefully optimized.
Reaction Mechanism:
-
Deprotonation: The acidic phenolic proton of 2-chloro-4-fluorophenol is removed by a strong, non-nucleophilic base (e.g., sodium hydride) to form the corresponding phenoxide.
-
Nucleophilic Attack: The resulting phenoxide attacks the tert-butyl electrophile in an SN2 fashion, displacing the leaving group (e.g., bromide) to form the desired ether.
Williamson ether synthesis workflow.
Experimental Protocol (Generalized):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add 2-chloro-4-fluorophenol (1.0 eq) to the solvent. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Ether Formation: Add tert-butyl bromide (1.2 eq) dropwise to the solution. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench cautiously with water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[14] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(tert-butoxy)-2-chloro-4-fluorobenzene.
Applications in Research and Drug Development
Halogenated organic molecules are of paramount importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]
-
Scaffold for Bioactive Molecules: 1-(tert-Butoxy)-2-chloro-4-fluorobenzene can serve as a versatile scaffold. The tert-butoxy group can be deprotected to reveal a phenolic hydroxyl, which can be further functionalized. The chloro and fluoro substituents provide sites for cross-coupling reactions or can act as key pharmacophoric elements.
-
Mitochondrial Complex I (MC-I) Inhibitors: Structurally related compounds, such as BCPP-EF (2-tert-butyl-4-chloro-5-{6-[2-(2[18F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one), are potent inhibitors of mitochondrial complex I and are used as PET imaging agents for neurodegenerative diseases.[15] The 2-chloro-4-substituted aromatic motif is a key feature in these molecules.
-
Agrochemicals: Chlorinated and fluorinated phenols are important precursors for various agricultural agents, including herbicides.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(tert-butoxy)-2-chloro-4-fluorobenzene is unavailable, safety precautions should be based on data for structurally similar compounds.
-
General Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17][18] May cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16][19] Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin and eyes.[20] Keep away from heat, sparks, and open flames.[17][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][19]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[18]
Conclusion
1-(tert-Butoxy)-2-chloro-4-fluorobenzene represents a promising, albeit not widely documented, chemical entity. Its synthesis is readily achievable through the well-established Williamson ether synthesis from the key precursor, 2-chloro-4-fluorophenol. The unique combination of its functional groups makes it a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a solid foundation for researchers to synthesize, handle, and explore the potential applications of this versatile molecule.
References
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Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
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University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from [Link]
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StuDocu. The Williamson ether synthesis. Retrieved from [Link]
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Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Cheméo. Chemical Properties of 1-Chloro-4-tert-butoxybenzene (CAS 18995-35-2). Retrieved from [Link]
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PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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NIST. 1-Chloro-4-tert-butoxybenzene. Retrieved from [Link]
- Google Patents. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
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PubChem. 1-(Tert-butyl)-2-fluorobenzene | C10H13F | CID 14274453. Retrieved from [Link]
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PubChem. 2-(tert-Butyl)-4-chlorophenol | C10H13ClO | CID 518765. Retrieved from [Link]
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PharmaCompass. 4-chloro-1-tert-butoxybenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
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Semantic Scholar. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]
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Frontiers. (2022, March 30). Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin-. Retrieved from [Link]
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YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
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